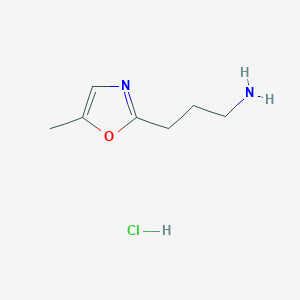

Clorhidrato de 3-(5-metil-1,3-oxazol-2-il)propan-1-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride” is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The presence of the oxazole ring, a methyl group, and an amine group could potentially give this compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would include a five-membered oxazole ring with a methyl group at the 5-position. Attached to the 2-position of the oxazole ring would be a three-carbon chain ending in an amine group . The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amine group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazole ring, the methyl group, and the amine group. Oxazoles can participate in a variety of reactions, including nucleophilic substitutions and additions . The amine group could also be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and amine group could increase its solubility in polar solvents . The exact properties would need to be determined experimentally.Mecanismo De Acción

3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride works by reducing oxidative stress and inflammation in the brain. It also increases blood flow to the brain, which helps to improve cognitive function and reduce the risk of ischemic brain damage. 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride also has a positive effect on the production of neurotransmitters such as dopamine and serotonin, which are important for mood regulation and cognitive function.

Biochemical and Physiological Effects:

3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects on the brain. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. It also reduces the production of reactive oxygen species, which can cause damage to cells and tissues. 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also easy to administer and has a low toxicity profile, which makes it safe for use in animal studies. However, 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are a number of future directions for research on 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride. One area of interest is the use of 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride in the treatment of depression and anxiety disorders, which are thought to be related to oxidative stress and inflammation in the brain. Finally, there is interest in exploring the use of 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride in combination with other neuroprotective agents to enhance its therapeutic effects.

Métodos De Síntesis

3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride is synthesized by the reaction of 2-amino-5-methyl-1,3-oxazole with 3-chloropropan-1-amine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by recrystallization to obtain the final product, 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride.

Aplicaciones Científicas De Investigación

Química Medicinal

Oxazol, que es parte del compuesto, es un núcleo heterocíclico importante que tiene un amplio espectro de actividades biológicas . Ha ganado atención en los últimos tiempos debido a su creciente importancia en el campo de la química medicinal .

Actividad Antimicrobiana

El patrón de sustitución en los derivados de oxazol juega un papel fundamental en la delimitación de las actividades biológicas como la antimicrobiana . Por ejemplo, se sintetizó una serie de 2-[2-(2,6-dicloro-fenilamino)-fenil metil]-3-{4-[(sustituido fenil) amino]-1,3-oxazol-2-il-}quinazolin-4(3H)onas y se examinó su potencial antibacterial .

Actividad Anticancerígena

Los derivados de oxazol también han mostrado potencial en la actividad anticancerígena .

Actividad Antiinflamatoria

Se ha descubierto que los derivados de oxazol tienen propiedades antiinflamatorias .

Actividad Antidiabética

Se ha descubierto que los derivados de oxazol tienen propiedades antidiabéticas .

Actividad Antiobesidad

Se ha descubierto que los derivados de oxazol tienen propiedades antiobesidad .

Actividad Antioxidante

Se ha descubierto que los derivados de oxazol tienen propiedades antioxidantes .

Descubrimiento de Fármacos

Los 1,2,3-triazoles, que son similares a los oxazoles, han encontrado amplias aplicaciones en el descubrimiento de fármacos, síntesis orgánica, química de polímeros, química supramolecular, bioconjugación, biología química, imágenes fluorescentes y ciencia de materiales .

Safety and Hazards

Propiedades

IUPAC Name |

3-(5-methyl-1,3-oxazol-2-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-6-5-9-7(10-6)3-2-4-8;/h5H,2-4,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQLXTUQLKJDEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)

![2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile](/img/structure/B2389885.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide](/img/structure/B2389886.png)

![ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389897.png)

![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)

![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)